2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide” typically involves the following steps:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable trimethoxyphenyl halide.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cinnoline ring or the trimethoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of “2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnoline ring and trimethoxyphenyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide
- 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
The presence of the trimethoxyphenyl group distinguishes “2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide” from similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C19H23N3O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23N3O5/c1-25-15-9-13(10-16(26-2)19(15)27-3)20-17(23)11-22-18(24)8-12-6-4-5-7-14(12)21-22/h8-10H,4-7,11H2,1-3H3,(H,20,23) |
InChI Key |
DTRQSSCLWVMUJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.